molecular formula C11H16O5 B12682793 Phenoxyacetic acid, monoester with propane-1,2-diol CAS No. 93917-81-8

Phenoxyacetic acid, monoester with propane-1,2-diol

Cat. No.: B12682793
CAS No.: 93917-81-8
M. Wt: 228.24 g/mol
InChI Key: ALLBSFZCHDGZBC-UHFFFAOYSA-N
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Description

Phenoxyacetic acid, monoester with propane-1,2-diol is a chemical compound with the molecular formula C11H16O5. It is a monoester formed from phenoxyacetic acid and propane-1,2-diol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxyacetic acid, monoester with propane-1,2-diol can be synthesized through the esterification of phenoxyacetic acid with propane-1,2-diol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetic acid, monoester with propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Phenoxyacetic acid and aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Phenoxyacetic acid, monoester with propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of phenoxyacetic acid, monoester with propane-1,2-diol involves the hydrolysis of the ester bond to release phenoxyacetic acid and propane-1,2-diol. This hydrolysis can be catalyzed by enzymes such as esterases. The released phenoxyacetic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid, monoester with ethane-1,2-diol: Similar ester linkage but with a different diol component.

    Methoxyacetic acid, monoester with propane-1,2-diol: Similar ester linkage but with a different acid component.

Uniqueness

Phenoxyacetic acid, monoester with propane-1,2-diol is unique due to its specific combination of phenoxyacetic acid and propane-1,2-diol, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in various fields.

Properties

CAS No.

93917-81-8

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

2-phenoxyacetic acid;propane-1,2-diol

InChI

InChI=1S/C8H8O3.C3H8O2/c9-8(10)6-11-7-4-2-1-3-5-7;1-3(5)2-4/h1-5H,6H2,(H,9,10);3-5H,2H2,1H3

InChI Key

ALLBSFZCHDGZBC-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O.C1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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